molecular formula C9H13N3O4 B12920586 3'-beta-Amino-2',3'-dideoxyuridine

3'-beta-Amino-2',3'-dideoxyuridine

Cat. No.: B12920586
M. Wt: 227.22 g/mol
InChI Key: NDGYFDPAEFUDKS-ATRFCDNQSA-N
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Description

3’-beta-Amino-2’,3’-dideoxyuridine is a nucleoside analog known for its significant antiviral properties. This compound is particularly effective against viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). As a nucleoside analog, it interferes with viral DNA synthesis, thereby inhibiting viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-beta-Amino-2’,3’-dideoxyuridine involves several steps. One common method includes the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs) as biocatalysts. These enzymes facilitate the transfer of the 2’,3’-dideoxyribose moiety to the uracil base, forming the desired nucleoside analog .

Industrial Production Methods

Industrial production of 3’-beta-Amino-2’,3’-dideoxyuridine typically involves large-scale enzymatic synthesis. This method is preferred due to its efficiency and the reduced need for protection-deprotection steps, which are common in traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

3’-beta-Amino-2’,3’-dideoxyuridine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group, potentially forming oxo derivatives.

    Reduction: The compound can be reduced to form different analogs with altered biological activity.

    Substitution: The amino group can be substituted with other functional groups to create new derivatives with unique properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various analogs of 3’-beta-Amino-2’,3’-dideoxyuridine, each with distinct biological activities. These analogs are often evaluated for their antiviral and anticancer properties .

Scientific Research Applications

3’-beta-Amino-2’,3’-dideoxyuridine has a wide range of scientific

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

1-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6-,8-/m1/s1

InChI Key

NDGYFDPAEFUDKS-ATRFCDNQSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N

Origin of Product

United States

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